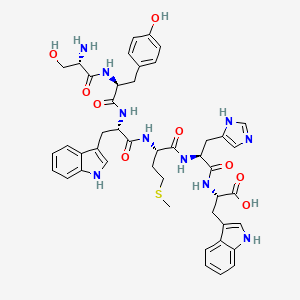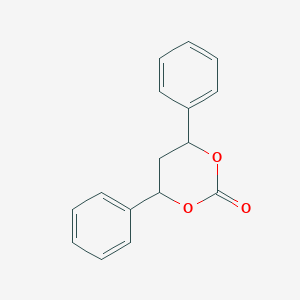
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with dicyanomethyl and trinitro groups, as well as a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of the dicyanomethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the fluorene derivative to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of high-performance polymers and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having nitro groups but lacks the dicyanomethyl and carboxylic acid groups.
9-Fluorenone: Shares the fluorene backbone but lacks the nitro and dicyanomethyl groups.
Picric Acid: Contains nitro groups and a phenolic group, differing in the core structure and functional groups.
Uniqueness
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and dicyanomethyl groups, along with the carboxylic acid group, makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
566921-38-8 |
|---|---|
Molecular Formula |
C17H7N5O8 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
9-(dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C17H7N5O8/c18-5-7(6-19)14-10-1-8(20(25)26)3-12(17(23)24)15(10)16-11(14)2-9(21(27)28)4-13(16)22(29)30/h1-4,7,14H,(H,23,24) |
InChI Key |
MYVSBJZWRBWCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(C#N)C#N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


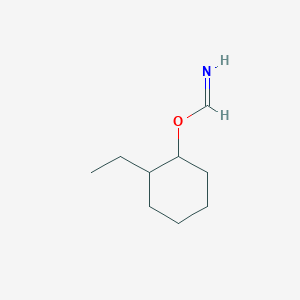
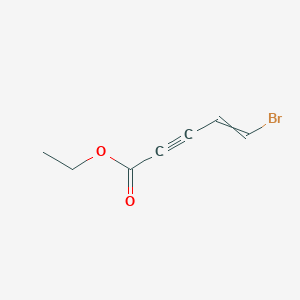
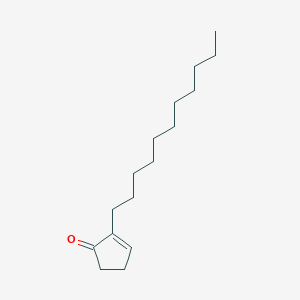
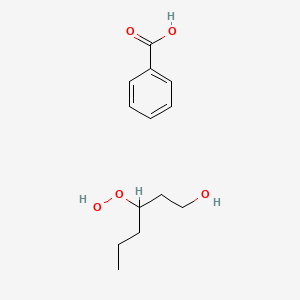
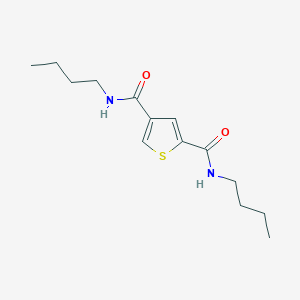
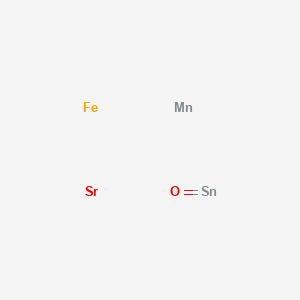
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
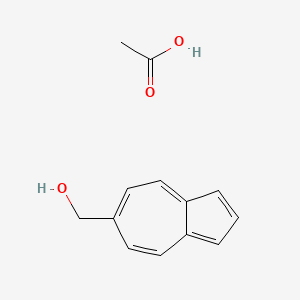
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
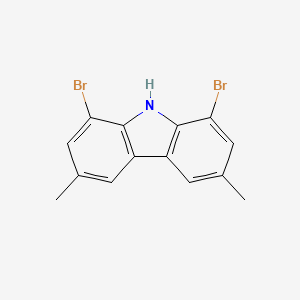

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
